molecular formula C20H19NO2S B2725228 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide CAS No. 1396883-69-4

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide

Cat. No.: B2725228
CAS No.: 1396883-69-4
M. Wt: 337.44
InChI Key: UUKKDJKBYWBSGJ-UHFFFAOYSA-N
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Description

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H19NO2S and its molecular weight is 337.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • A study detailed the synthesis, X-ray structure, antimicrobial activity, and molecular docking studies of a related thiophene-carboxamide derivative, showcasing its effective antibacterial activity and potential binding with lung cancer proteins (Cakmak et al., 2022).

Antimicrobial and Antifungal Activities

  • N-Alkoxyphenylhydroxynaphthalenecarboxamides and their antimycobacterial activity were explored, revealing compounds with activity comparable to or higher than rifampicin, indicating their potential as antimycobacterial agents (Goněc et al., 2016).
  • Another study synthesized and characterized N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, demonstrating their antibacterial and antimycobacterial activities, with some compounds showing higher activity than standards such as ampicillin or rifampicin (Goněc et al., 2015).

Antioxidant Activity

  • The synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and their antioxidant activities were investigated, identifying compounds with potent antioxidant capabilities (Tumosienė et al., 2019).

Anti-inflammatory and Analgesic Activities

  • A study focused on the synthesis of 2-(aryl)-5-(arylidene)-4-thiazolidinone derivatives, evaluating their analgesic and anti-inflammatory activities. This research contributes to understanding the therapeutic potential of such compounds (Deep et al., 2012).

Histone Deacetylase Inhibitors for Cancer Therapy

  • The design, synthesis, and biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors were reported, indicating significant potential in cancer therapy (Jiao et al., 2009).

Immunomodulatory Effects

  • Novel butenamides with immunosuppressive activity towards proliferating concanavalin A-stimulated T-lymphocytes were synthesized, showcasing the potential for modulating immune responses (Axton et al., 1992).

Mechanism of Action

Target of Action

The primary targets of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide are currently unknown. The compound belongs to the class of thiophene derivatives, which have been studied for their potential biological activities . .

Mode of Action

The mode of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide As a thiophene derivative, it may interact with its targets in a manner similar to other compounds in this class . .

Biochemical Pathways

The biochemical pathways affected by N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide Thiophene derivatives are known to exhibit a variety of properties and applications, including potential pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . .

Result of Action

The molecular and cellular effects of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide Based on the known activities of some thiophene derivatives, it could potentially have anticancer, anti-inflammatory, or antimicrobial effects . .

Properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c1-20(23,14-21-19(22)17-11-12-24-13-17)18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-13,23H,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKKDJKBYWBSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CSC=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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